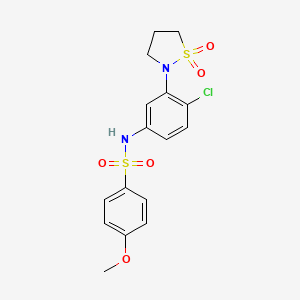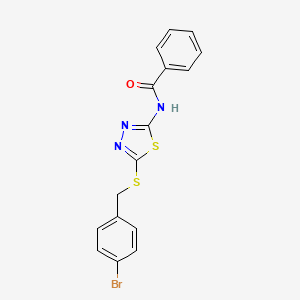
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O5S2 and its molecular weight is 416.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
A study focused on the synthesis and characterization of quinazoline derivatives, which included compounds structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide, to explore their pharmacological properties and structure-activity relationships. These derivatives were derived from substituted anthranilic acids, amino quinazolines, and substituted benzene sulphonamides, and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. This research sheds light on the potential therapeutic applications of these compounds in treating various conditions (Rahman et al., 2014).
Novel Chlorinating Reagent
Another study introduced N-chloro-N-methoxybenzenesulfonamide as a simple and reactive chlorinating reagent. This compound was efficiently used to chlorinate various substrates like 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, yielding chlorinated products in good to high yields. The simplicity and efficiency of this reagent demonstrate its potential utility in synthetic chemistry and related research applications (Pu et al., 2016).
Antimycobacterial Activity
Research on novel thiourea derivatives bearing benzenesulfonamide moiety highlighted the synthesis of a series of compounds inspired by second-line antituberculosis pro-drugs. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with some showing significant antimycobacterial activity. This study provides insights into the development of new therapeutic agents for tuberculosis, a critical global health issue (Ghorab et al., 2017).
COX-2 Inhibition for Pain Management
The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme were explored. These compounds showed potential as COX-2 inhibitors, with one compound, JTE-522, advancing to clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain. This work highlights the therapeutic potential of COX-2 inhibitors in pain management and inflammatory diseases (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S2/c1-24-13-4-6-14(7-5-13)26(22,23)18-12-3-8-15(17)16(11-12)19-9-2-10-25(19,20)21/h3-8,11,18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUCJRJZOYXLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)
![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)




![Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2932034.png)
![5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2932037.png)
![5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2932038.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2932040.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2932041.png)

